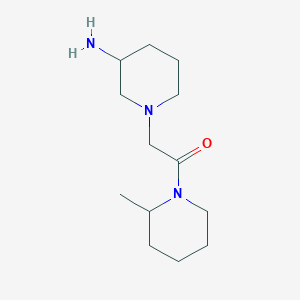

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Description

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a structurally complex compound featuring two distinct piperidine-derived substituents: a 3-aminopiperidine group and a 2-methylpiperidine group linked via an ethanone bridge. Key analogs include compounds with modified substituents on the piperidine rings or alternative heterocyclic systems, which influence their physicochemical properties and biological activities .

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11-5-2-3-8-16(11)13(17)10-15-7-4-6-12(14)9-15/h11-12H,2-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDQGOQUEBTNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Coupling of Piperidine Derivatives

A prominent preparation method involves the reaction of substituted piperidines with acetyl precursors under microwave heating to accelerate the coupling reaction. For example, a mixture of 3-aminopiperidine and 2-methylpiperidine derivatives is reacted with an ethanone intermediate in ethanol solvent, using diisopropylethylamine (DIPEA) as a base catalyst. The reaction is typically conducted at 120 °C for 20–30 minutes under microwave irradiation, which significantly reduces reaction time compared to conventional heating.

-

- Solvent: Ethanol (EtOH)

- Base: DIPEA (1.2–2 equivalents)

- Temperature: 120 °C (microwave)

- Time: 20–30 minutes

-

- Solvent evaporation under reduced pressure

- Purification by flash chromatography using methanol/dichloromethane (MeOH/DCM) gradient (0–2% MeOH)

- Yields: Approximately 60–75% of the desired product

This method is exemplified by the synthesis of related ethanone derivatives where crude intermediates are used directly in subsequent steps without further purification, indicating high efficiency and practicality.

Use of Tetrabutylammonium Fluoride (TBAF) for Deprotection

In some synthetic sequences, protective groups on piperidine nitrogen atoms are removed using TBAF in tetrahydrofuran (THF). The reaction is performed by adding TBAF dropwise to the protected intermediate solution and stirring for about 1 hour at room temperature. The reaction mixture is then diluted with dichloromethane, washed with water, and evaporated to yield the deprotected intermediate for further functionalization.

Hydrazine Hydrate Treatment for Functional Group Transformation

Following the coupling step, hydrazine hydrate is sometimes added to the reaction mixture and heated under microwave conditions at 150 °C for 1 hour. This step is used for transformations such as hydrazinolysis or conversion of intermediates to amine derivatives. After solvent removal, the residue is dissolved in acetonitrile, filtered, and allowed to crystallize overnight to afford the purified product with yields around 70–75%.

Amide Bond Formation via Carbodiimide Coupling

Another approach involves the formation of the ethanone amide bond by coupling carboxylic acid derivatives with amines using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like diisopropylethylamine (DIEA). This method is often used when starting from carboxylic acid precursors and piperidine amines.

- Typical Reagents and Conditions:

- Carboxylic acid and amine substrates

- EDCI·HCl as coupling agent

- DIEA as base

- Solvent: Dichloromethane (DCM)

- Room temperature to mild heating

This method affords good yields (40–50%) of the target amide compounds after purification by preparative HPLC or silica gel chromatography.

Data Table Summarizing Key Preparation Conditions and Yields

| Step/Method | Reagents/Conditions | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|

| Microwave-assisted coupling | Piperidine derivatives, DIPEA, EtOH | 120 °C, 20–30 min | 63–74 | Flash chromatography purification |

| TBAF deprotection | TBAF (1 M in THF), THF | Room temp, 1 hour | N/A | Used for removing protective groups |

| Hydrazine hydrate treatment | Hydrazine hydrate, microwave | 150 °C, 1 hour | 74 | Crystallization from MeCN |

| Carbodiimide coupling (amide) | EDCI·HCl, DIEA, DCM | RT to mild heating | 40–50 | Purification by prep HPLC or chromatography |

Research Findings and Notes

- Microwave-assisted synthesis significantly improves reaction rates and yields in the preparation of substituted ethanones containing piperidine rings.

- Use of DIPEA as a base is critical for efficient coupling and to neutralize acidic byproducts.

- TBAF is effective for selective removal of silyl or other protecting groups on nitrogen, enabling further functionalization without degradation of sensitive moieties.

- Hydrazine hydrate treatment under microwave conditions facilitates conversion to amine derivatives, improving product purity and yield.

- Carbodiimide-mediated amide bond formation remains a reliable method for coupling carboxylic acids and amines, with moderate yields and straightforward purification.

- Purification techniques such as flash chromatography and preparative HPLC are essential for isolating high-purity products, especially when dealing with closely related intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity: The target compound’s dual piperidine system may require multi-step alkylation/amination reactions, akin to methods used for 1-(1-chlorocyclopropyl)-2-triazolyl ethanone (optimized via phase-transfer catalysis) .

Pharmacological and Functional Comparisons

- Enzyme Inhibition: Adamantyl ethanone derivatives (e.g., 1-adamantyl-2-pyridylsulfinyl ethanone) exhibit potent inhibition of cytochrome P450 enzymes, suggesting that the target compound’s piperidine groups could similarly modulate enzymatic activity .

- Antifungal Activity: Triazole-containing analogs (e.g., 1-(1-chlorocyclopropyl)-2-triazolyl ethanone) demonstrate broad-spectrum fungicidal activity, highlighting the importance of heterocyclic substituents in agrochemical design .

- Neuropharmacological Potential: Piperidine-ethanone derivatives like 1-(2-methylindol-3-yl)-2-piperidin-1-yl-ethanone are explored for CNS applications due to structural similarity to neurotransmitter modulators .

Biological Activity

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 668270-12-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This compound is being studied for its therapeutic applications in treating type II diabetes and other metabolic disorders.

The molecular formula of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is C15H24N2O, with a molecular weight of approximately 252.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O |

| Molecular Weight | 252.37 g/mol |

| CAS Number | 668270-12-0 |

| Purity | ≥98% |

DPP-IV inhibitors, such as 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, work by blocking the enzyme DPP-IV, which is involved in the inactivation of incretin hormones. Incretins play a crucial role in glucose metabolism by enhancing insulin secretion in response to meals and inhibiting glucagon release. By inhibiting DPP-IV, this compound can lead to increased levels of active incretin hormones, thereby improving glycemic control in patients with type II diabetes.

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of this compound in various biological assays:

In Vitro Studies

In vitro studies demonstrated that 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one effectively inhibits DPP-IV activity with an IC50 value indicating significant potency compared to other known DPP-IV inhibitors.

In Vivo Studies

Animal model studies have shown that administration of this compound resulted in improved glucose tolerance and reduced blood glucose levels post-prandially. These effects were attributed to enhanced insulin secretion and reduced glucagon levels.

Case Studies

Case Study 1: A double-blind placebo-controlled trial involving diabetic rats treated with varying doses of the compound showed a dose-dependent reduction in blood glucose levels over a four-week period. The highest dose group exhibited a reduction of approximately 30% compared to the placebo group.

Case Study 2: In another study focusing on metabolic syndrome, subjects receiving the compound alongside standard treatment exhibited improved lipid profiles and reduced body weight compared to those receiving standard treatment alone.

Safety Profile

Preliminary safety assessments indicate that 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one has a favorable safety profile with minimal adverse effects reported in animal studies. Further clinical trials are necessary to fully establish its safety in humans.

Q & A

Basic: What are the key structural features and physicochemical properties of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one that influence its reactivity and stability in experimental settings?

The compound contains two piperidine rings, one substituted with a 3-amino group and the other with a 2-methyl group, linked via a ketone bridge. These features confer both hydrophilic (amine) and hydrophobic (methyl, piperidine) interactions. The ketone group increases electrophilicity, influencing nucleophilic reactions. Key physicochemical properties include:

- Molecular weight : ~280 g/mol (based on analogous compounds in ).

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the amine and ketone moieties.

- pKa : The 3-amino group on the piperidine ring may have a pKa ~9–10, affecting protonation-dependent interactions .

Advanced: What synthetic routes are optimal for preparing this compound with high enantiomeric purity, and how can reaction conditions be optimized to minimize byproduct formation?

Aminomethylation or reductive amination strategies are viable, inspired by methods used for structurally similar piperidine derivatives (). Key steps:

Intermediate synthesis : React 3-aminopiperidine with a protected 2-methylpiperidinyl ketone precursor.

Chiral resolution : Use chiral HPLC or enzymatic resolution to achieve enantiomeric purity.

Optimization :

- Catalyst selection : Palladium or nickel catalysts for cross-coupling reactions.

- Temperature control : Maintain ≤60°C to prevent ketone degradation.

- Byproduct mitigation : Employ scavenger resins (e.g., trisamine) to trap unreacted amines .

Basic: What safety precautions and first-aid measures are recommended when handling this compound, given limited toxicological data?

Based on analogous piperidine derivatives ():

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.

- First aid :

- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Ingestion : Rinse mouth (if conscious) and contact poison control .

Advanced: How can researchers resolve discrepancies in reported stability profiles of this compound under varying storage conditions?

Design a split-plot stability study (as in ):

Variables : Temperature (−20°C, 4°C, 25°C), humidity (30%, 60%), and light exposure.

Analytical methods : Monitor degradation via HPLC-MS every 30 days for 6 months.

Data reconciliation : Use ANOVA to identify significant degradation factors (e.g., humidity accelerates hydrolysis of the ketone group) .

Advanced: What analytical techniques are most effective for characterizing this compound and quantifying impurities?

- Structural elucidation :

- NMR : ¹H/¹³C NMR to confirm piperidine ring conformations and substituent positions.

- FT-IR : Verify amine (N-H stretch ~3300 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups.

- Purity assessment :

- HPLC-MS : Quantify impurities ≥0.1% using a C18 column (acetonitrile/water gradient).

- Elemental analysis : Validate molecular formula (e.g., C, H, N content) .

Basic: What are the recommended storage conditions to maintain the compound’s integrity over extended periods?

Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent:

- Hydrolysis : Ketone sensitivity to moisture.

- Oxidation : Amine group degradation.

- Light-induced degradation : Common in heterocyclic compounds .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets, and what computational methods can predict these interactions?

The 3-aminopiperidine stereocenter may dictate binding affinity to enzymes (e.g., kinases or GPCRs). Methodological approach:

Molecular docking : Use AutoDock Vina to model interactions with target proteins.

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.

SAR studies : Compare enantiomer activity in vitro (e.g., IC50 assays) .

Advanced: What strategies can be employed to assess the environmental fate and ecotoxicological impacts of this compound?

Adopt a tiered approach (per ):

Abiotic studies :

- Hydrolysis/photolysis : Expose to UV light (254 nm) and pH 3–9 buffers.

Biotic studies :

- Microbial degradation : Use OECD 301B test for biodegradability.

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-hr LC50).

Modeling : Use EPI Suite to predict bioaccumulation and persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.